molecular formula C13H15NO2 B12712859 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- CAS No. 135521-71-0

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis-

Cat. No.: B12712859
CAS No.: 135521-71-0
M. Wt: 217.26 g/mol
InChI Key: MBHDVQFYBHHHEQ-WCQYABFASA-N
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Description

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- is a heterocyclic compound with the molecular formula C13H15NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out in the presence of heterogeneous catalysts, achieving good diastereoselectivity depending on the catalysts and solvents used . The reaction conditions are crucial for obtaining the desired cis-configuration of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of hydrogenation and the use of appropriate catalysts and solvents can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolizinone derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- apart is its specific configuration and the presence of the hydroxy and phenyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

135521-71-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(1R,8S)-1-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2H-pyrrolizin-3-one

InChI

InChI=1S/C13H15NO2/c15-12-9-13(16,10-5-2-1-3-6-10)11-7-4-8-14(11)12/h1-3,5-6,11,16H,4,7-9H2/t11-,13+/m0/s1

InChI Key

MBHDVQFYBHHHEQ-WCQYABFASA-N

Isomeric SMILES

C1C[C@H]2[C@@](CC(=O)N2C1)(C3=CC=CC=C3)O

Canonical SMILES

C1CC2C(CC(=O)N2C1)(C3=CC=CC=C3)O

Origin of Product

United States

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